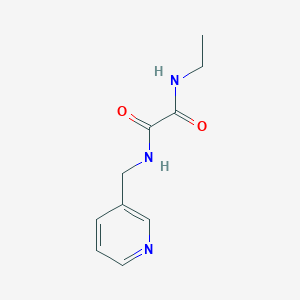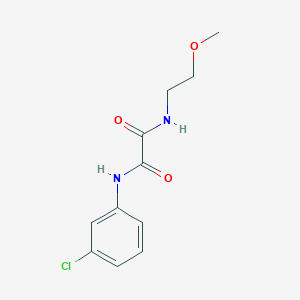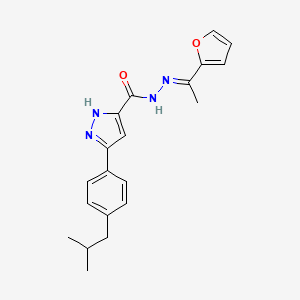![molecular formula C24H23N5O6S B11644299 (6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644299.png)
(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-(プロパン-2-イル)-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン」は、チアゾロ[3,2-a]ピリミジン類に属する複雑な有機分子です。
準備方法
合成経路と反応条件
この化合物の合成は、一般的に多段階の有機反応を含みます。出発物質は、多くの場合、市販されているか、既知の手順で合成することができます。主なステップには、以下が含まれる場合があります。
- チアゾロ[3,2-a]ピリミジンコアの形成。
- イミノ基の導入。
- ベンジリデン部分の結合。
- メトキシ基とニトロフェノキシ基の組み込み。
各ステップは、温度、溶媒、触媒などの特定の反応条件を必要とし、目的の生成物を高い収率と純度で得る必要があります。
工業生産方法
このような複雑な分子の工業生産には、多くの場合、コストを最小限に抑え、効率を最大限に高めるために合成経路の最適化が含まれます。これには、連続フロー反応器、自動合成、スケーラブルな精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、以下を含む様々な化学反応を起こす可能性があります。
酸化: 官能基をより高い酸化状態に変換します。
還元: ニトロ基をアミンに還元します。
置換: 官能基を他の置換基で置換します。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、求核剤(例:アミン)などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ニトロ基の還元によりアミン誘導体が得られる場合があり、置換反応では様々な官能基が導入される可能性があります。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のための構成要素として使用できます。その独特の構造により、新しい化学反応と機構の探求が可能になります。
生物学
生物学的研究では、この化合物は、抗菌、抗ウイルス、または抗がん作用など、興味深い生物活性を持つ可能性があります。様々な生物学的標的に対する影響を調べるために、アッセイで使用できます。
医学
医薬品化学では、この化合物は、医薬品開発のリード化合物として役立つ可能性があります。その構造は、薬理学的特性を強化し、潜在的な副作用を軽減するように変更できます。
産業
産業部門では、この化合物は、その独特の化学特性により、ポリマーやコーティングなどの新しい材料の開発に役立つ可能性があります。
作用機序
この化合物の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。イミノ基とベンジリデン基は、これらの標的への結合において重要な役割を果たし、生物学的経路の調節につながります。
類似の化合物との比較
類似の化合物
- (6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-(プロパン-2-イル)-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン
- (6Z)-5-イミノ-6-{3-メトキシ-4-[2-(4-ニトロフェノキシ)エトキシ]ベンジリデン}-2-(プロパン-2-イル)-5,6-ジヒドロ-7H-[1,3,4]チアゾロ[3,2-a]ピリミジン-7-オン
独自性
この化合物の独自性は、特定の置換パターンと複数の官能基の存在にあります。これらの特徴は、その独特の化学的および生物学的特性に貢献し、他の類似の化合物とは異なります。
類似化合物との比較
Similar Compounds
Similar compounds include other thiadiazolo-pyrimidine derivatives, such as:
- 2,4-Dichloroaniline
- 3,4-Dichloroaniline
- 2,5-Dichloroaniline
Uniqueness
What sets (6Z)-5-IMINO-6-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H23N5O6S |
|---|---|
分子量 |
509.5 g/mol |
IUPAC名 |
(6Z)-5-imino-6-[[3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N5O6S/c1-14(2)23-27-28-21(25)18(22(30)26-24(28)36-23)12-15-4-9-19(20(13-15)33-3)35-11-10-34-17-7-5-16(6-8-17)29(31)32/h4-9,12-14,25H,10-11H2,1-3H3/b18-12-,25-21? |
InChIキー |
IMQCIVHHRCJOJB-JLFKZYKSSA-N |
異性体SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)/C(=O)N=C2S1 |
正規SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)[N+](=O)[O-])OC)C(=O)N=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2Z)-2-[(1-benzyl-1H-indol-3-YL)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644216.png)

![2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644226.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644233.png)

![N,N-dibutyl-8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11644246.png)
![2,5-Pyrrolidinedione, 3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11644254.png)

![6-amino-4-[2-(benzyloxy)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11644259.png)
![2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11644264.png)

![5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B11644272.png)

![butyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11644291.png)
